molecular formula C15H10ClNS B3230345 5-Chloro-2,4-diphenylthiazole CAS No. 130161-16-9

5-Chloro-2,4-diphenylthiazole

Cat. No.: B3230345
CAS No.: 130161-16-9
M. Wt: 271.8 g/mol
InChI Key: GVCVYXFKYBNGRU-UHFFFAOYSA-N
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Description

5-Chloro-2,4-diphenylthiazole: is a heterocyclic organic compound with the molecular formula C15H10ClNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-diphenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with phenylacetylene. The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-diphenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Chemistry: 5-Chloro-2,4-diphenylthiazole is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain bacteria and cancer cells, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-diphenylthiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,4-diphenylthiazole is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound in both research and industrial applications .

Biological Activity

5-Chloro-2,4-diphenylthiazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted phenyl halides. Various methods have been reported to optimize yield and purity, including catalyst-free reactions and microwave-assisted synthesis. The compound can serve as a precursor for further modifications to enhance its biological activity.

Synthetic Routes

MethodDescriptionYield
Traditional SynthesisReaction of thioketones with phenyl halides70-80%
Microwave-AssistedRapid heating to improve reaction time85-90%
Catalyst-FreeUtilizes simple reagents without catalysts75-80%

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluating its effects on various cancer cell lines (MCF-7 and A549) demonstrated that certain derivatives led to higher apoptosis rates compared to standard treatments like cisplatin.

Case Study: Antitumor Efficacy

In a comparative study:

  • Compound A : Induced 32.5% apoptosis in MCF-7 cells.
  • Compound B : Achieved 73.6% apoptosis in A549 cells, outperforming cisplatin (40.2%).

Tyrosinase Inhibition

This compound derivatives have shown promising results as tyrosinase inhibitors. Tyrosinase is a crucial enzyme in melanin production, making these compounds potential candidates for treating hyperpigmentation disorders.

Inhibition Data

CompoundIC50 (µM)Comparison to Kojic Acid
MHY88415Higher
MHY96612Similar

Anticholinesterase Activity

The compound also exhibits anticholinesterase activity, which is vital for developing treatments for neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Results

CompoundAChE Inhibition (%)
Compound C49.92
Compound D44.96

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Enhances caspase activity leading to programmed cell death.
  • Tyrosinase Inhibition : Competes with substrates for the active site on the enzyme.
  • Cholinesterase Inhibition : Prevents the breakdown of acetylcholine, enhancing neurotransmission.

Properties

IUPAC Name

5-chloro-2,4-diphenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCVYXFKYBNGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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